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Compound of Interest

Compound Name: CPN-219

Cat. No.: B12372991 Get Quote

Disclaimer: The following information is intended for research and drug development

professionals. RAP-219 is an investigational compound, and these notes are a synthesis of

publicly available preclinical and clinical data. All research should be conducted in accordance

with institutional and regulatory guidelines.

Introduction
RAP-219 is a clinical-stage, selective negative allosteric modulator (NAM) of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane

AMPA receptor regulatory protein gamma-8 (TARPγ8). Due to the restricted expression of

TARPγ8 in forebrain regions such as the hippocampus and cortex, RAP-219 offers a targeted

approach to modulating excitatory neurotransmission.[1] This neuroanatomical specificity

suggests the potential for improved efficacy and tolerability compared to non-selective AMPA

receptor modulators.[2][3] RAP-219 is currently under investigation for the treatment of focal

epilepsy.[2][4][5] These application notes provide an overview of suggested protocols for the

long-term administration of RAP-219 in a research setting, based on available data.

Mechanism of Action
RAP-219 acts as a negative allosteric modulator specifically on AMPA receptors that are

associated with the TARPγ8 auxiliary subunit. TARPs are crucial for the trafficking, localization,

and gating properties of AMPA receptors. By selectively targeting TARPγ8-containing AMPA

receptors, RAP-219 can dampen excessive excitatory signaling in brain regions implicated in
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seizure generation while potentially sparing other regions, thereby reducing the risk of side

effects like sedation and motor impairment.[2][3][6]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

RAP-219.

Table 1: Preclinical Efficacy of RAP-219 in Mouse Seizure Models[7]

Seizure Model Endpoint
RAP-219 ED₅₀
(mg/kg, p.o.)

RAP-219 EC₅₀
(ng/mL)

Pentylenetetrazol

(PTZ)
First Twitch 0.02 2.9

Pentylenetetrazol

(PTZ)
Sustained Clonus 0.02 2.4

Corneal Kindling (CK) Seizure Protection 0.02 2.3

Table 2: Clinical Trial Dosing Regimens for RAP-219
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Study Phase Condition
Dosing
Regimen

Duration Reference

Phase 1 (MAD-2)
Healthy

Volunteers

Escalating doses

up to 1.75 mg

daily

Up to 28 days [8]

Phase 2a
Refractory Focal

Epilepsy

0.75 mg daily for

5 days, then 1.25

mg daily

8 weeks [4][5]

Long-Term

Safety

Refractory Focal

Epilepsy

0.125 mg

capsule daily for

3 days, then 0.25

mg tablet daily

for 28 days, then

0.75 mg tablet

daily

Up to 112 weeks

Table 3: Clinical Efficacy of RAP-219 in Phase 2a Trial for Focal Onset Seizures[4][5]

Efficacy Endpoint Result

Median Reduction in Clinical Seizures 77.8%

Patients Achieving ≥50% Reduction in Clinical

Seizures
72%

Patients Achieving Seizure Freedom 24%

Patients Achieving ≥30% Reduction in Long

Episodes (RNS)
85.2%

Experimental Protocols
Protocol 1: Long-Term Oral Administration of RAP-219
in Mice for Efficacy and Safety Assessment
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Objective: To evaluate the long-term efficacy, safety, and tolerability of RAP-219 in a mouse

model of chronic seizures.

Materials:

RAP-219

Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water)

Male CF-1 mice (or other appropriate strain for the seizure model)

Oral gavage needles (18-20 gauge, flexible with rounded tip)

Animal scale

Standard laboratory animal housing and husbandry equipment

Procedure:

Formulation Preparation:

Prepare a homogenous suspension of RAP-219 in the chosen vehicle at the desired

concentrations (e.g., based on the ED₅₀ values in Table 1).

Ensure the formulation is stable for the duration of the study or prepared fresh daily.

Animal Acclimation and Baseline Monitoring:

Acclimate mice to the housing facility for at least one week prior to the start of the study.

Record baseline body weight, food and water consumption, and conduct behavioral

assessments (see Protocol 3) for one week.

Dosing:

Administer RAP-219 or vehicle via oral gavage once daily. The volume should not exceed

10 mL/kg body weight.[9][10]
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Dosing should be performed by trained personnel to minimize stress and risk of injury to

the animals.[9][10]

The duration of the study can range from several weeks to months, depending on the

research question. A 28-day study is a common duration for sub-chronic toxicity

assessments.

Monitoring:

Daily: Observe animals for any clinical signs of toxicity, changes in behavior, and overall

health status. Record body weight.

Weekly: Conduct detailed behavioral assessments (see Protocol 3) to evaluate motor

function and potential neurological side effects. Measure food and water intake.

At Study Termination: Collect blood samples for hematology and clinical chemistry

analysis. Perform a complete necropsy and collect major organs (brain, liver, kidneys, etc.)

for histopathological examination (see Protocol 4).

Protocol 2: Assessment of Antiseizure Efficacy in
Preclinical Models
Objective: To determine the dose-dependent antiseizure effects of RAP-219.

Models:

Pentylenetetrazol (PTZ) Infusion Model:

Administer RAP-219 or vehicle orally at various doses.

After a predetermined time (e.g., 2 hours post-dose), infuse PTZ intravenously.[7]

Record the time to the first myoclonic twitch and the onset of sustained clonic seizures.[7]

Corneal Kindling (CK) Model:

Surgically implant corneal electrodes in mice.
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Deliver a sub-convulsive electrical stimulus daily until mice are fully kindled (exhibit

consistent seizures).

Administer RAP-219 or vehicle orally at various doses.

Two hours post-dose, deliver the electrical stimulus and score the seizure severity (e.g.,

using the Racine scale).[7]

Protocol 3: Behavioral and Motor Function Assessment
in Mice
Objective: To assess potential central nervous system side effects of long-term RAP-219

administration.

Procedures:

Open Field Test:

Place the mouse in the center of an open field arena.

Record locomotor activity (total distance traveled, time spent in the center vs. periphery)

for a set duration (e.g., 5-10 minutes).[2][7] This can assess for anxiety-like behavior and

general activity levels.

Rotarod Test:

Train mice on the rotarod at a constant or accelerating speed for several days prior to the

study.

On testing days, place the mouse on the rotating rod and record the latency to fall.[7] This

test evaluates motor coordination and balance.

Grip Strength Test:

Allow the mouse to grasp a wire or grid with its forelimbs.

Gently pull the mouse horizontally until it releases its grip.
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Record the peak force exerted by the mouse. This assesses muscle strength.

Protocol 4: Histopathological Analysis
Objective: To evaluate potential tissue damage following chronic administration of RAP-219.

Procedure:

Tissue Collection and Fixation:

At the end of the study, euthanize the animals and perform a gross pathological

examination.

Collect key organs, including the brain, liver, and kidneys.

Fix the tissues in 10% neutral buffered formalin.[11][12][13]

Tissue Processing and Staining:

Embed the fixed tissues in paraffin and section them.

Stain the sections with hematoxylin and eosin (H&E).[11][12][13]

Microscopic Examination:

A qualified pathologist should examine the stained tissue sections for any signs of cellular

damage, inflammation, or other pathological changes.
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Caption: Signaling pathway of RAP-219 action on TARPγ8-containing AMPA receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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